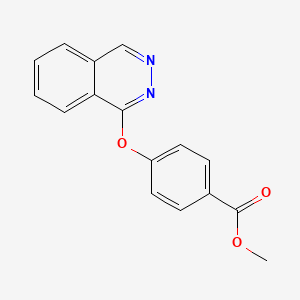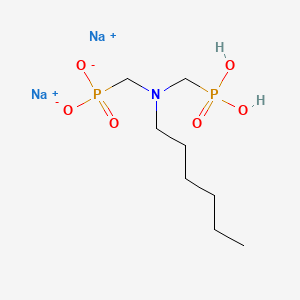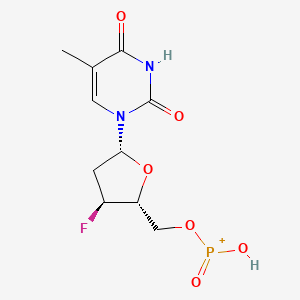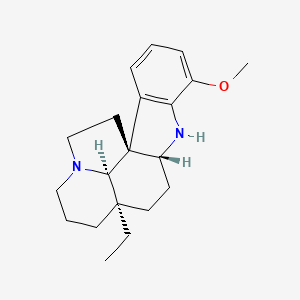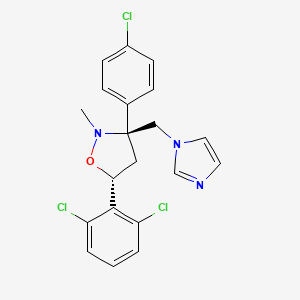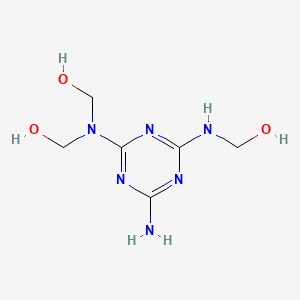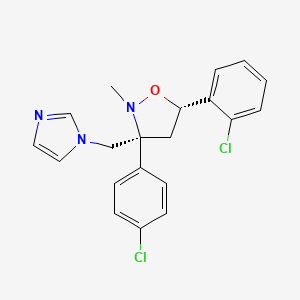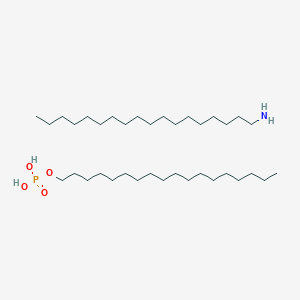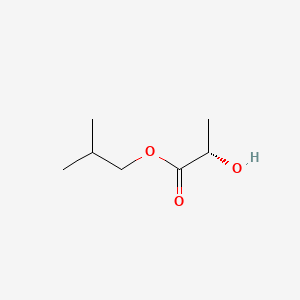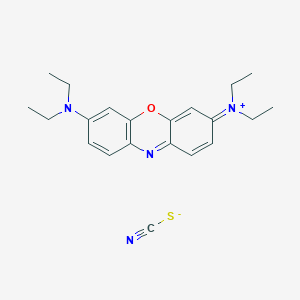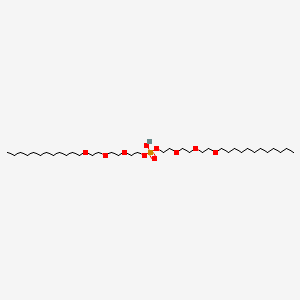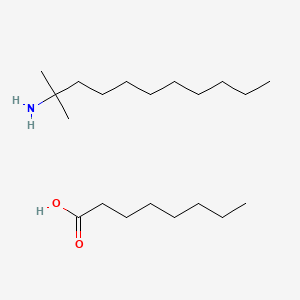
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-methanol
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-ethanol
Uniqueness
Compared to similar compounds, 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol exhibits unique properties due to the presence of the propanol group
Eigenschaften
CAS-Nummer |
85721-03-5 |
|---|---|
Molekularformel |
C17H14F4O2S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
6-fluoro-9-(1-hydroxypropyl)-2-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H14F4O2S/c1-2-15(22)16(23)11-5-4-10(18)8-14(11)24-13-6-3-9(7-12(13)16)17(19,20)21/h3-8,15,22-23H,2H2,1H3 |
InChI-Schlüssel |
JIAFYYGTUJLHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


